Cussosaponin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

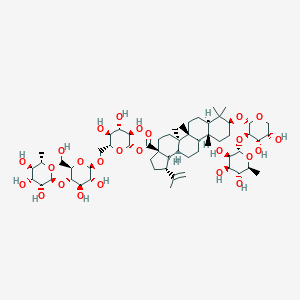

Cussosaponin C is a natural triterpenoid saponin compound primarily found in the roots of Pulsatilla koreana Nakai, a plant belonging to the Ranunculaceae family . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties . This compound has a molecular formula of C59H96O25 and a molecular weight of 1205.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cussosaponin C is typically isolated from the roots of Pulsatilla koreana Nakai through a series of extraction and purification processes . The extraction involves using solvents such as methanol, ethanol, or acetonitrile to obtain the crude extract, which is then subjected to chromatographic techniques for purification . High-performance liquid chromatography coupled with a charged aerosol detector is often employed to achieve high purity levels .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Pulsatilla koreana Nakai roots, followed by purification using advanced chromatographic methods . The process is optimized to ensure maximum yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Cussosaponin C undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and properties .

Scientific Research Applications

Cussosaponin C has a wide range of scientific research applications, including:

Mechanism of Action

Cussosaponin C exerts its effects through multiple molecular targets and pathways. It is known to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated murine RAW264.7 macrophage cell lines . This inhibition is achieved through the modulation of signaling pathways involved in inflammation and immune responses . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Cussosaponin C is part of a group of triterpenoid saponins found in Pulsatilla koreana Nakai. Similar compounds include:

- Pulsatilloside E

- Pulsatilla saponin H

- Anemoside B4

- Hederacolchiside E

Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits . Its potent anti-inflammatory and antitumor properties make it a valuable compound for research and potential therapeutic applications .

Biological Activity

Cussosaponin C, a triterpenoid saponin extracted from Pulsatilla koreana, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which contributes to its biological activity. The structural elucidation is typically achieved through spectroscopic techniques such as NMR and mass spectrometry, allowing researchers to identify its functional groups and stereochemistry.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values indicating potent activity .

- Nematicidal Activity : Research indicates that this compound has effective nematicidal properties against Meloidogyne incognita, a root-knot nematode. In vitro assays revealed that it exhibits strong nematicidal activity with LC50 values comparable to standard nematicides . The compound's efficacy was particularly noted at 24 hours post-treatment, suggesting rapid action.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, showing promise in enhancing cognitive function and providing protection against neurodegenerative conditions. This is attributed to its ability to modulate oxidative stress and inflammatory responses in neural tissues .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Apoptosis Induction : In cancer cells, this compound triggers apoptotic pathways, leading to cell death. This involves the activation of caspases and the modulation of Bcl-2 family proteins .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress—an underlying factor in many diseases, including cancer and neurodegeneration .

- Inhibition of Angiogenesis : By interfering with the vascular endothelial growth factor (VEGF) signaling pathway, this compound can inhibit angiogenesis, thereby limiting tumor growth and metastasis .

Table 1: Summary of Biological Activities of this compound

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-23(2)26-12-17-59(54(74)84-52-45(72)41(68)38(65)30(80-52)22-76-49-46(73)42(69)47(29(20-60)79-49)82-50-43(70)39(66)35(62)24(3)77-50)19-18-57(8)27(34(26)59)10-11-32-56(7)15-14-33(55(5,6)31(56)13-16-58(32,57)9)81-53-48(37(64)28(61)21-75-53)83-51-44(71)40(67)36(63)25(4)78-51/h24-53,60-73H,1,10-22H2,2-9H3/t24-,25-,26-,27+,28-,29+,30+,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,56-,57+,58+,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVCFPDMEANTCJ-BGVVGBMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical techniques are commonly employed to quantify Cussosaponin C in plant material?

A1: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is a robust method for quantifying this compound in Pulsatilla koreana root extracts. [, , ] These methods offer advantages over traditional HPLC-UV due to the lack of chromophores in triterpenoid saponins like this compound. [, ]

Q2: Why is HPLC-CAD a preferred method for this compound analysis compared to HPLC-UV?

A2: this compound, like many triterpenoid saponins, lacks chromophores, making it difficult to detect using traditional HPLC-UV methods. [, ] HPLC-CAD overcomes this limitation by offering improved sensitivity and reproducibility compared to ELSD, making it a preferred choice for analyzing this compound and other similar compounds. [, ]

Q3: Besides this compound, what other triterpenoid saponins have been identified in Pulsatilla koreana, and how are they typically separated and identified?

A3: Pulsatilla koreana contains various triterpenoid saponins besides this compound. Research has identified Pulsatilloside E, Pulsatilla saponin H, Anemoside B4, and Hederacolchiside E. [, ] These compounds are commonly separated using HPLC methods, often employing gradient elution with acetonitrile and water as mobile phases on C18 columns. [, ] Identification is achieved through a combination of retention time comparisons with standards and confirmation using techniques like mass spectrometry. [, ]

Q4: Have there been any new discoveries regarding the chemical constituents of Pulsatilla koreana?

A4: Yes, researchers have recently isolated a novel triterpenoid glycoside from the n-butanol fraction of Pulsatilla koreana ethanol extract. This new compound, identified as 23-aldehyde-cussosaponin C, was characterized using various spectral methods. [] This finding highlights the ongoing research into the chemical diversity and potential medicinal properties of this plant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.